2,3,3',4,6-Pentabromodiphenyl ether
Overview
Description
2,3,3’,4,6-Pentabromodiphenyl ether is a member of the polybrominated diphenyl ethers (PBDEs) family, which are synthetic compounds used primarily as flame retardants in various consumer products. These compounds are known for their persistence in the environment and potential for bioaccumulation, leading to concerns about their impact on human health and the ecosystem .
Preparation Methods
The synthesis of 2,3,3’,4,6-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. One common method is the reaction of bromobenzene with bromophenol under suitable conditions to produce the desired compound . Industrial production methods often involve similar bromination reactions, optimized for large-scale manufacturing .
Chemical Reactions Analysis
2,3,3’,4,6-Pentabromodiphenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This process can result in the removal of bromine atoms, forming less brominated diphenyl ethers.
Substitution: Halogen exchange reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or iodine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,3’,4,6-Pentabromodiphenyl ether has several scientific research applications:
Chemistry: It is studied for its reactivity and potential as a precursor for other brominated compounds.
Biology: Research focuses on its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studies investigate its toxicological impact and potential health risks.
Industry: It is used as a flame retardant in various materials, including textiles, electronics, and plastics
Mechanism of Action
The mechanism of action of 2,3,3’,4,6-Pentabromodiphenyl ether involves its interaction with biological molecules, leading to disruption of normal cellular processes. It can bind to hormone receptors, interfering with endocrine function, and may also induce oxidative stress by generating reactive oxygen species .
Comparison with Similar Compounds
2,3,3’,4,6-Pentabromodiphenyl ether is unique among PBDEs due to its specific bromination pattern. Similar compounds include:
Tetrabromodiphenyl ether: Less brominated and generally less persistent in the environment.
Hexabromodiphenyl ether: More brominated and potentially more toxic.
Octabromodiphenyl ether: Highly brominated, with significant persistence and bioaccumulation potential
These compounds share similar uses and environmental concerns but differ in their bromination levels and specific properties.
Properties
IUPAC Name |
1,2,3,5-tetrabromo-4-(3-bromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-2-1-3-7(4-6)18-12-9(15)5-8(14)10(16)11(12)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXXWTMLIQLDRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879921 | |
Record name | BDE-109 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-72-4 | |
Record name | 2,3,3',4,6-Pentabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-109 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4,6-PENTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B9AHP631F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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